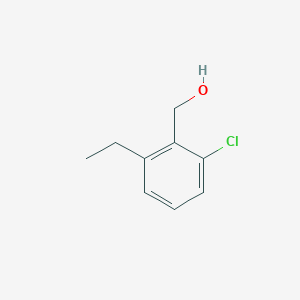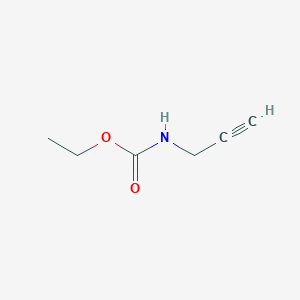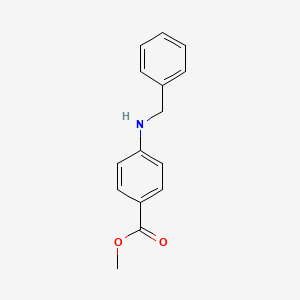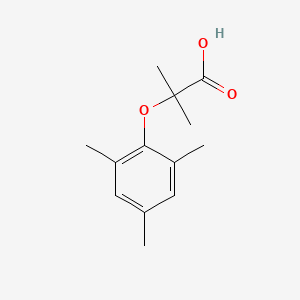
2-Methyl-2-(2,4,6-trimethylphenoxy)-propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-(2,4,6-trimethylphenoxy)-propanoic acid is an organic compound characterized by the presence of a mesityloxy group attached to a methylpropionic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(2,4,6-trimethylphenoxy)-propanoic acid typically involves the esterification of mesityl alcohol with 2-methylpropionic acid under acidic conditions. The reaction is often catalyzed by sulfuric acid or another strong acid to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process.
化学反応の分析
Types of Reactions: 2-Methyl-2-(2,4,6-trimethylphenoxy)-propanoic acid can undergo various chemical reactions, including:
Oxidation: The mesityloxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The mesityloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of mesityl ketone or mesityl aldehyde.
Reduction: Formation of 2-(Mesityloxy)-2-methylpropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Methyl-2-(2,4,6-trimethylphenoxy)-propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Methyl-2-(2,4,6-trimethylphenoxy)-propanoic acid involves its interaction with specific molecular targets and pathways. The mesityloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and reactivity in biological systems.
類似化合物との比較
2-(Phenoxy)-2-methylpropionic acid: Similar structure but with a phenoxy group instead of a mesityloxy group.
2-(Tolyloxy)-2-methylpropionic acid: Contains a tolyloxy group, differing in the aromatic substitution pattern.
Uniqueness: 2-Methyl-2-(2,4,6-trimethylphenoxy)-propanoic acid is unique due to the presence of the mesityloxy group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
特性
分子式 |
C13H18O3 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
2-methyl-2-(2,4,6-trimethylphenoxy)propanoic acid |
InChI |
InChI=1S/C13H18O3/c1-8-6-9(2)11(10(3)7-8)16-13(4,5)12(14)15/h6-7H,1-5H3,(H,14,15) |
InChIキー |
RZDVBMXTYNFTJD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)OC(C)(C)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[2-[[5-amino-4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]acetyl]amino]-3-chloroBenzoic acid](/img/structure/B8712773.png)
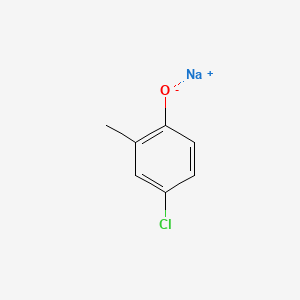

![ethyl N-{2,4-difluoro-6-[2-(trimethylsilyl)ethynyl]phenyl}carbamate](/img/structure/B8712791.png)
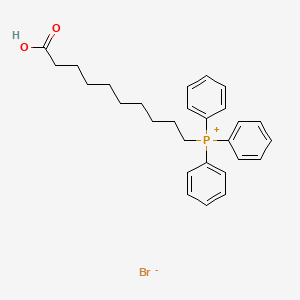
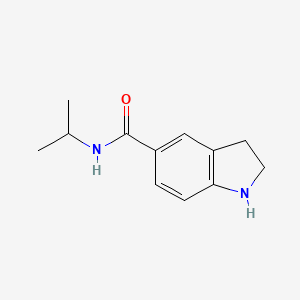
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3,4-dimethyl-2-(trimethylsilyl)-](/img/structure/B8712810.png)
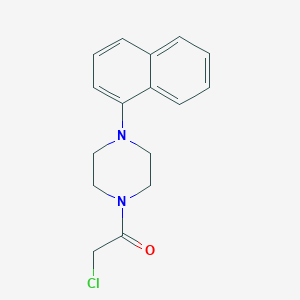
![8-Hydroxymethyl-2-isopropylimidazo[1,2-a]pyridine](/img/structure/B8712819.png)
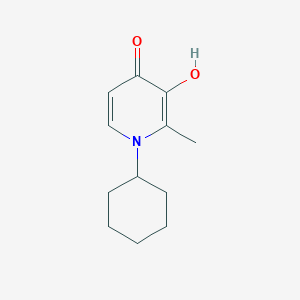
![2-propenamide, 2-methyl-N-[(phenylamino)carbonyl]-](/img/structure/B8712840.png)
